4-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride

Description

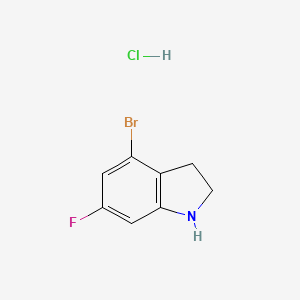

4-Bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride (CAS: 2060004-97-7) is a halogenated dihydroindole derivative with a fused bicyclic structure. The compound features a bromine atom at position 4 and a fluorine atom at position 6 of the indole ring, along with a partially saturated 2,3-dihydro-1H-indole core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is cataloged as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS)-targeting agents .

Properties

Molecular Formula |

C8H8BrClFN |

|---|---|

Molecular Weight |

252.51 g/mol |

IUPAC Name |

4-bromo-6-fluoro-2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C8H7BrFN.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h3-4,11H,1-2H2;1H |

InChI Key |

CXAMCYPPGFNWSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)F)Br.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of specific solvents .

Chemical Reactions Analysis

4-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications of 4-Bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride

This compound is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for potential therapeutic applications. This compound features a bicyclic structure characteristic of indoles, containing fused benzene and pyrrole rings. The presence of bromine and fluorine substituents at the 4 and 6 positions enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the bromination and fluorination of an indole precursor, followed by reducing the resulting intermediate to obtain the desired dihydro-indole compound. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may optimize reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

- Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

- Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding indole derivatives or reduced to obtain fully saturated indoline derivatives.

- Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Medicinal Chemistry

This compound serves as a valuable building block for developing new pharmaceuticals. Its unique structure allows it to target specific biological pathways and receptors, making it a candidate for drug development against various diseases.

Anticancer Properties

Studies have indicated that treatment with this compound can reduce cell viability in cancer cell lines (e.g., MCF-7 cells) and increase apoptosis markers, indicating its potential as an anticancer agent.

Antiviral Efficacy

It has been tested for its ability to inhibit Hepatitis C Virus (HCV) replication in cell cultures, demonstrating dose-dependent inhibition with minimal cytotoxicity towards host cells.

Study on Anticancer Effects

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased markers of apoptosis after treatment with varying concentrations of the compound, suggesting its potential role as an effective anticancer agent.

Antiviral Efficacy Against HCV

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Dihydroindoles

4-Bromo-7-fluoro-2,3-dihydro-1H-indole Hydrochloride (CAS: 2060523-52-4)

- Structural Differences : The fluorine atom is shifted to position 7 instead of 6, altering electronic distribution and steric interactions.

- Applications : Used in analogous synthetic pathways but exhibits distinct reactivity in Suzuki-Miyaura couplings due to halogen positioning .

5-Methoxy-2,3-dihydro-1H-indole Hydrochloride (CAS: 4770-39-2)

Fluorinated Indole Derivatives

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (CAS: Not Provided)

- Structural Features : Contains a 5-fluoro substituent and an amide-linked benzoylphenyl group.

- Pharmacological Relevance : Demonstrated antiproliferative activity in cancer cell lines, highlighting the role of fluorine in enhancing bioavailability and metabolic stability .

6-Chloro-2-methyl-1H-indole (CAS: 6127-17-9)

Brominated Indole Analogues

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (Compound 9c)

- Synthetic Utility: Bromine at position 5 enables click chemistry modifications (e.g., triazole formation).

4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride (CAS: 2044836-45-3)

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 4-Bromo-6-fluoro-2,3-dihydro-1H-indole HCl | 2060004-97-7 | C₈H₇BrClFN | 264.50 | Br (C4), F (C6), dihydro core |

| 5-Methoxy-2,3-dihydro-1H-indole HCl | 4770-39-2 | C₉H₁₁ClNO | 199.64 | OCH₃ (C5), dihydro core |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | - | C₂₂H₁₆FN₂O₂ | 358.37 | F (C5), benzoylphenyl amide |

| 4-Bromo-1,2,3,6-tetrahydropyridine HCl | 2044836-45-3 | C₅H₉BrClN | 198.49 | Br (C4), tetrahydropyridine |

Critical Discussion of Key Differences

- Electronic Effects : The electron-withdrawing bromo and fluoro groups in the target compound reduce electron density at the indole nitrogen, limiting its participation in acid-base reactions compared to methoxy-substituted analogues .

- Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility relative to neutral indole derivatives like 6-chloro-2-methyl-1H-indole .

- Synthetic Flexibility : Bromine’s compatibility with cross-coupling reactions makes the target compound more versatile than chloro- or methoxy-substituted indoles .

Biological Activity

4-Bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H8BrClF N, with a molecular weight of approximately 234.52 g/mol. The compound features a bicyclic structure typical of indoles, which consists of a fused benzene and pyrrole ring. The presence of bromine at the 4-position and fluorine at the 6-position enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The halogen substituents contribute to its reactivity, allowing it to participate in nucleophilic substitution reactions that can modify its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Similar compounds have shown potential against various viral infections by inhibiting viral replication through interference with viral enzymes.

- Anticancer Properties : Indole derivatives are known for their ability to inhibit cancer cell proliferation by targeting specific kinases and proteases involved in tumor growth.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in treating infections .

Research Findings and Case Studies

Several studies have investigated the biological activity of indole derivatives, including this compound. Below are key findings from recent research:

| Study | Findings | Methodology |

|---|---|---|

| Study A (2024) | Demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 10 µM to 25 µM. | Cell viability assays using MTT method. |

| Study B (2023) | Showed antibacterial activity against E. coli with an MIC value of 0.0195 mg/mL. | Agar diffusion method to assess inhibition zones. |

| Study C (2025) | Indicated potential antiviral activity through inhibition of viral proteases in vitro. | Enzyme inhibition assays using recombinant viral proteases. |

Comparative Analysis

The unique combination of bromine and fluorine in this compound distinguishes it from other similar compounds. The following table highlights comparisons with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromoindoline | Brominated indoline structure | Potential anticancer agent |

| 6-Fluoroindole | Fluorinated indole without bromine | Different reactivity profile |

| 5-Bromo-2,3-dihydroindole | Similar bicyclic structure | Variation in antimicrobial activity |

Q & A

Q. How can researchers design stability-indicating methods for this compound in formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.